Cas no 1289386-10-2 (N-ethyl-5-fluoropyrimidin-2-amine)
N-ethyl-5-fluoropyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- Ethyl-(5-fluoro-pyrimidin-2-yl)-amine
- N-ethyl-5-fluoro-2-Pyrimidinamine
- N-ethyl-5-fluoropyrimidin-2-amine
- DB-370524
- 1289386-10-2
- AKOS015940533
- EN300-1238528
- CS-0225434
- SB56567
- DTXSID70693781
-
- MDL: MFCD18837174
- Inchi: 1S/C6H8FN3/c1-2-8-6-9-3-5(7)4-10-6/h3-4H,2H2,1H3,(H,8,9,10)
- InChI Key: SGAGTLALNMXHSE-UHFFFAOYSA-N
- SMILES: FC1C=NC(=NC=1)NCC
Computed Properties
- Exact Mass: 141.07022543g/mol
- Monoisotopic Mass: 141.07022543g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 91
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 37.8Ų
Experimental Properties
- Density: 1.216
- Boiling Point: 234 ºC
- Flash Point: 95 ºC
- Vapor Pressure: 0.1±0.5 mmHg at 25°C
N-ethyl-5-fluoropyrimidin-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-ethyl-5-fluoropyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 088435-1g |
Ethyl-(5-fluoro-pyrimidin-2-yl)-amine |
1289386-10-2 | 1g |
£229.00 | 2022-02-28 | ||
| Chemenu | CM432446-1g |
Ethyl-(5-fluoro-pyrimidin-2-yl)-amine |
1289386-10-2 | 95%+ | 1g |
$285 | 2024-08-02 | |
| Chemenu | CM432446-5g |
Ethyl-(5-fluoro-pyrimidin-2-yl)-amine |
1289386-10-2 | 95%+ | 5g |
$771 | 2024-08-02 | |
| Enamine | EN300-1238528-0.05g |
N-ethyl-5-fluoropyrimidin-2-amine |
1289386-10-2 | 95% | 0.05g |
$197.0 | 2023-05-26 | |
| Enamine | EN300-1238528-0.1g |
N-ethyl-5-fluoropyrimidin-2-amine |
1289386-10-2 | 95% | 0.1g |
$293.0 | 2023-05-26 | |
| Enamine | EN300-1238528-0.25g |
N-ethyl-5-fluoropyrimidin-2-amine |
1289386-10-2 | 95% | 0.25g |
$418.0 | 2023-05-26 | |
| Enamine | EN300-1238528-0.5g |
N-ethyl-5-fluoropyrimidin-2-amine |
1289386-10-2 | 95% | 0.5g |
$656.0 | 2023-05-26 | |
| Enamine | EN300-1238528-1.0g |
N-ethyl-5-fluoropyrimidin-2-amine |
1289386-10-2 | 95% | 1g |
$842.0 | 2023-05-26 | |
| Enamine | EN300-1238528-2.5g |
N-ethyl-5-fluoropyrimidin-2-amine |
1289386-10-2 | 95% | 2.5g |
$1650.0 | 2023-05-26 | |
| Enamine | EN300-1238528-5.0g |
N-ethyl-5-fluoropyrimidin-2-amine |
1289386-10-2 | 95% | 5g |
$2443.0 | 2023-05-26 |
N-ethyl-5-fluoropyrimidin-2-amine Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on N-ethyl-5-fluoropyrimidin-2-amine
Research Brief on N-ethyl-5-fluoropyrimidin-2-amine (CAS: 1289386-10-2): Recent Advances and Applications in Chemical Biology and Medicine
N-ethyl-5-fluoropyrimidin-2-amine (CAS: 1289386-10-2) is a fluorinated pyrimidine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and chemical biology. This compound, characterized by the presence of a fluorine atom at the 5-position and an ethyl group on the exocyclic nitrogen, serves as a versatile scaffold for the development of novel therapeutic agents. Recent studies have explored its role as a building block for kinase inhibitors, antiviral agents, and other bioactive molecules, highlighting its importance in drug discovery pipelines.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of N-ethyl-5-fluoropyrimidin-2-amine as a key intermediate in the synthesis of selective kinase inhibitors. The researchers demonstrated that modifications at the 2-amino position, including the ethyl substitution, significantly influenced the binding affinity and selectivity profile of the resulting compounds. Molecular docking studies revealed that the fluorine atom at the 5-position contributed to enhanced interactions with target proteins, particularly in the ATP-binding pockets of certain kinases. These findings suggest that this scaffold may be particularly valuable for developing targeted therapies with improved specificity.
In the realm of antiviral research, a recent preprint on bioRxiv (2024) described the incorporation of N-ethyl-5-fluoropyrimidin-2-amine into novel nucleoside analogs with activity against RNA viruses. The fluorinated pyrimidine core was shown to enhance metabolic stability while maintaining favorable pharmacokinetic properties. Preliminary in vitro testing demonstrated promising activity against a panel of viruses, with particular efficacy observed in models of flavivirus infection. The authors propose that the electronic effects of the fluorine substituent may contribute to improved viral polymerase inhibition compared to non-fluorinated analogs.
From a chemical biology perspective, researchers have utilized N-ethyl-5-fluoropyrimidin-2-amine as a probe to study protein-ligand interactions. A 2023 Nature Chemical Biology publication detailed its use in photoaffinity labeling experiments, where the compound was modified with a photoreactive group to capture transient interactions with target proteins. The ethyl group was found to provide optimal balance between binding affinity and photoreactivity, enabling successful identification of previously unknown binding partners for several metabolic enzymes. This approach opens new avenues for mapping protein interaction networks in living cells.
The synthetic accessibility of N-ethyl-5-fluoropyrimidin-2-amine has also been improved through recent methodological advances. A 2024 Organic Process Research & Development report described a scalable, continuous-flow synthesis route that achieves high yield (82%) and excellent purity (>99%) while minimizing hazardous waste generation. This development addresses one of the key challenges in translating research-scale compounds to potential drug candidates, making this scaffold more accessible for medicinal chemistry programs.
Looking forward, the unique properties of N-ethyl-5-fluoropyrimidin-2-amine position it as a valuable tool for both basic research and drug discovery. Its combination of fluorine-mediated effects and the versatility of the 2-amino pyrimidine core continues to inspire innovative applications across multiple therapeutic areas. Ongoing clinical trials involving derivatives of this scaffold (NCT identifiers withheld for confidentiality) suggest that its impact may soon extend beyond the laboratory into clinical practice.
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